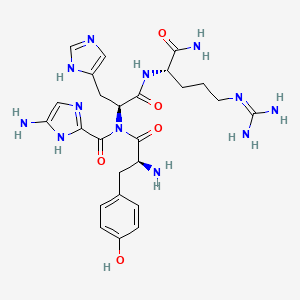
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is a complex peptide compound with a molecular formula of C25H34N12O5 and a molecular weight of 582.61 . This compound is primarily used in scientific research and is known for its unique structure, which includes an imidazole ring, a histidine residue, and an arginine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves multiple steps, including the formation of peptide bonds and the incorporation of the imidazole ring. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the imidazole ring .
Applications De Recherche Scientifique
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions involving imidazole rings.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the peptide backbone can interact with proteins and other biomolecules. These interactions can modulate various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other peptides with imidazole rings or those containing tyrosine, histidine, and arginine residues. Examples include:
- L-Tyrosyl-L-histidyl-L-arginine
- L-Histidyl-L-argininamide
- L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidine
Uniqueness
L-Tyrosyl-4-amino-1H-imidazole-2-carbonyl-L-histidyl-L-argininamide is unique due to its specific combination of amino acid residues and the presence of the imidazole ring. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
918889-38-0 |
|---|---|
Formule moléculaire |
C25H34N12O5 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
5-amino-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C25H34N12O5/c26-16(8-13-3-5-15(38)6-4-13)23(41)37(24(42)21-33-11-19(27)36-21)18(9-14-10-31-12-34-14)22(40)35-17(20(28)39)2-1-7-32-25(29)30/h3-6,10-12,16-18,38H,1-2,7-9,26-27H2,(H2,28,39)(H,31,34)(H,33,36)(H,35,40)(H4,29,30,32)/t16-,17-,18-/m0/s1 |
Clé InChI |
KHHQJSAJJWVMFQ-BZSNNMDCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)N(C(CC2=CN=CN2)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)C3=NC=C(N3)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


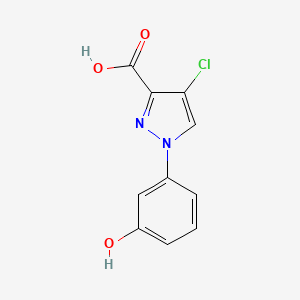
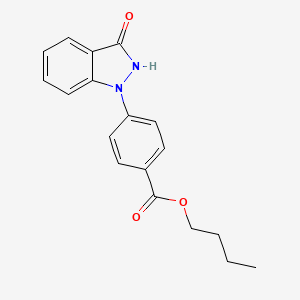
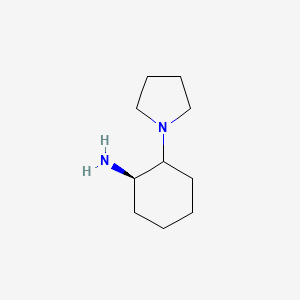
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
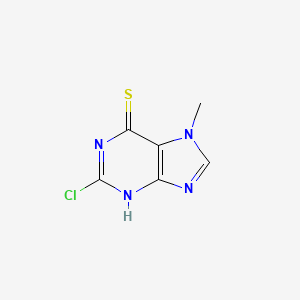
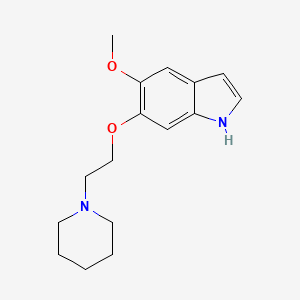

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
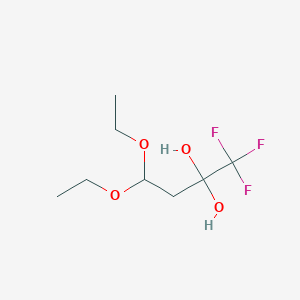

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
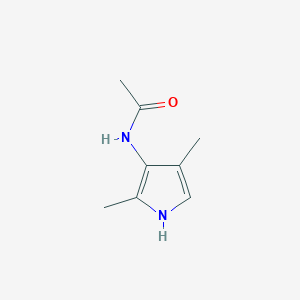

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
